6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
Description
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid (CAS: 1379360-58-3) is a brominated heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g/mol . The bromine substituent at the 6-position enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules . The carboxylic acid group at position 2 allows for further functionalization, such as esterification or amidation .
Properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-4-3-5(8(12)13)10-7(4)11-6/h1-3H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEARZKPFHWGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=C(N2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379360-58-3 | |
| Record name | 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid typically involves the bromination of 1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 6-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to substitute the bromine atom.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyrrolo[2,3-B]pyridines: Formed through cross-coupling reactions.
N-oxides: Formed through oxidation reactions.
Debrominated Products: Formed through reduction reactions.
Scientific Research Applications
1.1. Anticancer Activity
One of the primary applications of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study demonstrated that specific derivatives showed potent inhibition of FGFR1, FGFR2, and FGFR3, with IC50 values indicating effective suppression of cancer cell proliferation and induction of apoptosis in breast cancer cells .
1.2. Kinase Inhibition
The compound has also been studied for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in numerous cellular processes including electrolyte balance and cell proliferation. Inhibiting SGK-1 may provide therapeutic benefits in treating conditions such as chronic renal disease and cardiovascular disorders .
2.1. Synthetic Pathways
The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step processes starting from simpler heterocyclic compounds. Various synthetic methods have been reported, including the use of palladium-catalyzed cross-coupling reactions that facilitate the introduction of bromine at position 6 while forming the carboxylic acid functional group .
2.2. Structural Variants
The compound can be modified to create a range of derivatives that enhance its biological activity or alter its pharmacokinetic properties. For instance, substituents at different positions on the pyrrolopyridine scaffold can significantly affect the compound's efficacy against specific biological targets.
3.1. Mechanistic Insights
Studies have explored the mechanism by which 6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its biological effects, particularly its ability to inhibit cellular signaling pathways associated with tumor growth and metastasis. The compound's interaction with FGFRs disrupts downstream signaling cascades critical for cancer cell survival and proliferation .
3.2. Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound and its derivatives. Research has indicated that certain derivatives exhibit low toxicity while maintaining high biological activity, making them suitable candidates for further development in clinical settings.
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity. This compound can inhibit or activate biological pathways, making it valuable in drug discovery and development .
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their substituents:
Key Observations :
- Positional Isomerism : The placement of bromine (e.g., 5 vs. 6) significantly alters electronic properties and reactivity. For instance, 5-bromo isomers are less sterically hindered for electrophilic substitution compared to 6-bromo derivatives .
- Functional Groups : Carboxylic acid derivatives (e.g., 2-COOH vs. 6-COOH) exhibit distinct solubility and reactivity profiles. The 2-carboxylic acid group is more amenable to esterification, as seen in ethyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate (CAS: 577711-94-5) .
Physicochemical Properties
Insights :
- Solubility in polar solvents like DMSO makes 6-bromo-2-COOH derivatives suitable for in vitro assays .
Biological Activity
Overview
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula . This compound has garnered attention in scientific research due to its unique structural features and potential biological applications. The presence of both a bromine atom and a carboxylic acid group contributes to its reactivity and interaction with biological targets.
- Molecular Weight : 241.04 g/mol
- CAS Number : 1379360-58-3
- Structural Features :
- Pyrrolo[2,3-B]pyridine core
- Bromine substitution at the 6-position
- Carboxylic acid group at the 2-position
The biological activity of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances lipophilicity, while the carboxylic acid group facilitates hydrogen bonding and ionic interactions with target proteins. This dual functionality allows the compound to modulate various biological pathways, making it a candidate for drug development.
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown its potential in inhibiting kinases, which are critical in cancer progression and other diseases.
Receptor Modulation
6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid has also been explored for its ability to modulate receptor activity. This includes interactions with G-protein coupled receptors (GPCRs), which play significant roles in cellular signaling.
Case Studies
- Cancer Research : In vitro studies have demonstrated that derivatives of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid exhibit cytotoxic effects on various cancer cell lines. These findings suggest its potential as a lead compound in anticancer drug development.
- Neuropharmacology : Preliminary studies indicate that this compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, hinting at possible applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid | Similar core structure but different substitution pattern | Moderate enzyme inhibition |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Different position of bromine and carboxyl group | Limited receptor modulation |
The unique substitution pattern of 6-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid enhances its reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how can side products be minimized?
- Methodology : The bromination of pyrrolopyridine precursors is a critical step. For example, bromination at the 6-position can be achieved using NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 0°C to room temperature) to minimize over-bromination . Carboxylic acid functionalization at position 2 may involve hydrolysis of ester precursors (e.g., methyl esters) using NaOH/EtOH . Side products like di-brominated derivatives can be reduced by optimizing stoichiometry and reaction time. Purity validation via HPLC (>95%) is essential .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology :
- Structural confirmation : X-ray crystallography using SHELXL software for refinement , complemented by /-NMR to confirm substitution patterns (e.g., downfield shifts for Br at C6 and carboxylic acid protons at C2) .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Br) to verify stoichiometry .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodology : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in aqueous acidic/basic conditions. Store at 0–6°C in inert atmospheres to prevent decomposition . For reactions requiring aqueous media, use buffered solutions (pH 6–8) and short incubation times .
Advanced Research Questions
Q. What strategies enable selective functionalization of the bromine substituent without affecting the carboxylic acid group?
- Methodology : The bromine at C6 is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Protect the carboxylic acid as a methyl ester during coupling to prevent side reactions. Post-coupling, hydrolyze the ester back to the acid using LiOH/THF/HO . Catalyst systems like Pd(PPh)/KCO in dioxane are effective for maintaining selectivity .
Q. How can structural instability in acidic/basic conditions be addressed during derivatization?
- Methodology : Instability arises from protonation/deprotonation of the pyrrolopyridine core. Use mild, non-aqueous conditions (e.g., THF, DCM) for acid/base-sensitive reactions. For example, employ TMS-protected intermediates or zwitterionic buffers to stabilize the core structure during functionalization . Kinetic studies (via -NMR monitoring) can identify degradation thresholds .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase inhibitors). The carboxylic acid group at C2 can act as a hydrogen-bond donor, while bromine at C6 provides steric bulk .
- QSAR modeling : Correlate electronic parameters (Hammett σ values) of substituents with activity data to optimize pharmacophores .
Q. How do contradictory crystallographic data from different synthetic batches arise, and how can they be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
